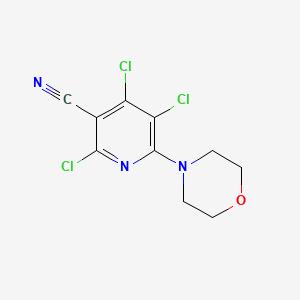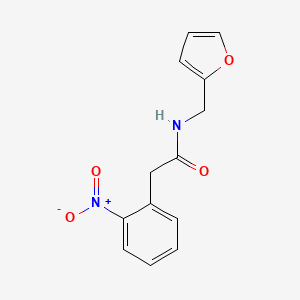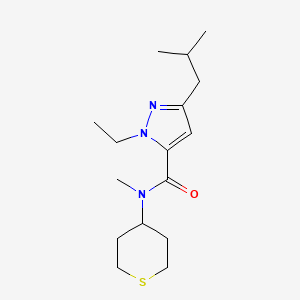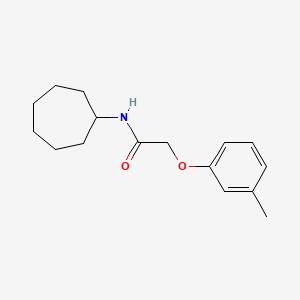![molecular formula C13H22N4O3 B5683827 N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5683827.png)
N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MAZ" and is known for its ability to modulate various cellular processes. In
科学的研究の応用
MAZ has been extensively studied for its potential applications in scientific research. It has been shown to modulate various cellular processes, including apoptosis, autophagy, and cell cycle progression. MAZ has also been shown to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用機序
The exact mechanism of action of MAZ is not yet fully understood. However, it is believed that MAZ modulates various cellular processes through the activation of the AMP-activated protein kinase (AMPK) pathway. This pathway is involved in the regulation of cellular energy homeostasis and has been shown to play a role in the regulation of various cellular processes, including apoptosis, autophagy, and cell cycle progression.
Biochemical and physiological effects:
MAZ has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit autophagy, and arrest cell cycle progression. MAZ has also been shown to have anti-inflammatory effects and to inhibit the growth of various cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using MAZ in lab experiments is its ability to modulate various cellular processes. This makes it a useful tool for studying the mechanisms of various cellular processes, including apoptosis, autophagy, and cell cycle progression. However, one limitation of using MAZ in lab experiments is its potential toxicity. MAZ has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MAZ. One potential direction is the development of MAZ-based therapies for the treatment of cancer. MAZ has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of novel cancer therapies. Another potential direction is the further elucidation of the mechanism of action of MAZ. Understanding the exact mechanism of action of MAZ could lead to the development of more effective therapies for various diseases. Finally, the development of more selective MAZ analogs could lead to the development of more potent and less toxic MAZ-based therapies.
合成法
MAZ can be synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the synthesis of 5-(methoxymethyl)-1,2,4-oxadiazole, which is then reacted with methylamine to form N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-methylamine. This compound is then further reacted with 2-azepanone to form the final product, N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide.
特性
IUPAC Name |
N-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-methylazepane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-17-7-5-3-4-6-10(17)13(18)14-8-11-15-12(9-19-2)20-16-11/h10H,3-9H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMRIKBQDCOBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1C(=O)NCC2=NOC(=N2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)




![3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
![(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683811.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5683823.png)
![3-{4-methyl-5-[(2-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683833.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)